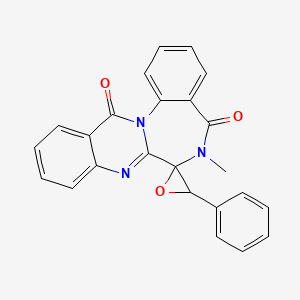

![molecular formula C13H20N2O4 B1663056 2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1026680-07-8](/img/structure/B1663056.png)

2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Vue d'ensemble

Description

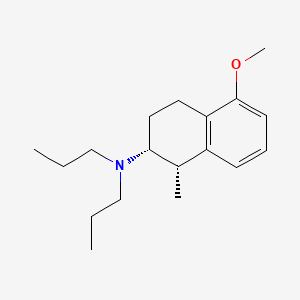

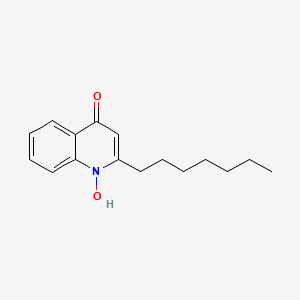

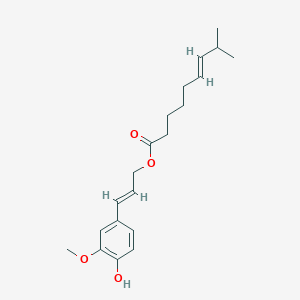

The compound “2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive compounds . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The presence of a 4-methylpiperazine moiety suggests that this compound may have interesting biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar structures such as 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid have been synthesized through various methods . For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a bicyclo[2.2.1]heptane core, which is a type of cycloalkane with two three-membered rings . Attached to this core is a 4-methylpiperazine group, which is a type of piperazine with a methyl group at the 4-position . Finally, the compound contains a carboxylic acid group, which is a common functional group in organic chemistry .

Applications De Recherche Scientifique

LB-100: A Comprehensive Analysis of Scientific Research Applications

Cancer Therapy Enhancement: LB-100 has shown potential in improving outcomes for patients undergoing various chemotherapies or immunotherapies. It works by forcing cancer cells to give up their cancer-causing properties and is synergistic with WEE1 inhibition in killing cancer cells, offering a new treatment strategy .

Triggering Hyper-Activation of Cancer Signals: Unlike most current generation cancer therapies, LB-100 triggers hyper-activation of the signals responsible for the deregulated proliferation of cancer cells. This unique approach opens up new avenues for cancer treatment .

PP2A Inhibition: As a small molecule inhibitor of the PP2A phosphatase, LB-100 plays a critical role in multiple cellular functions. It has demonstrated safety in phase 1 clinical trials and shown anti-cancer activity across numerous publications .

4. Creation of Neoantigens in Cancer Cells LB-100 has been reported to disrupt the normal processing of mRNA that encodes proteins in cancer cells, leading to the creation of neoantigens. This increases the recognition of colon cancer cells by the immune system, potentially enhancing the effectiveness of immunotherapies .

Mécanisme D'action

Target of Action

LB-100, also known as 2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C) . These enzymes play a crucial role in cell growth and metabolic homeostasis .

Mode of Action

LB-100 acts as a catalytic inhibitor of both PP2A and PPP5C . It coordinates with the active-site catalytic metals in PPP5C . This interaction inhibits the removal of phosphate groups from proteins essential for cell cycle progression .

Biochemical Pathways

The inhibition of PP2A and PPP5C by LB-100 affects multiple biochemical pathways. It triggers hyper-activation of the signals responsible for the deregulated proliferation of cancer cells . This hyper-activation becomes lethal when combined with an inhibitor of the WEE1 kinase .

Pharmacokinetics

LB-100 is administered intravenously daily for 3 days in 21-day cycles . It is characterized by a low clearance, low volume of distribution, and a short half-life . Plasma concentrations of LB-100 were similar on day 1 and 3 .

Result of Action

LB-100 has demonstrated cytotoxic activity against cancer cells in culture and antitumor activity in animals . It has been shown to force cancer cells to give up their cancer-causing properties . Specifically, colon cancer cells that developed resistance to LB-100 had lost many of the features that make the cells cancerous in the first place and were unable to form tumors in experimental animal models .

Action Environment

The action of LB-100 can be influenced by environmental factors. For instance, it has been shown to increase the responsiveness of diverse cancers to immunotherapy . LB-100 promotes the production of neoantigens and cytokines, boosts T-cell proliferation, and disrupts the DNA repair mechanisms of cancer cells, potentially improving treatment outcomes .

Propriétés

IUPAC Name |

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQMLSGOTNKJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LB-100 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

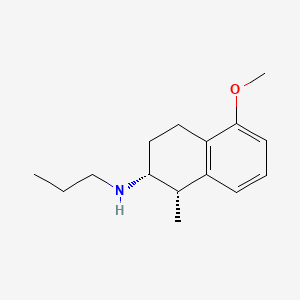

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)